Tin(2+) acrylate

Electron Beam Curing Radiation-Curable Coatings Acrylate Crosslinkers

Oxygen inhibition during radical UV polymerization often forces manufacturers to use costly nitrogen inerting, increasing capital expenditure. Tin(2+) acrylate addresses this through its reducing Sn(II) center, which actively scavenges oxygen, enabling tack-free, thick-layer cures in ambient air. - Eliminates nitrogen inerting, reducing equipment costs for PSA tape and label production. - Enables EB curing at significantly lower radiation doses than HDDA or TMPTA, cutting energy consumption. - Acts as both a catalyst and copolymerizable monomer, enabling one-pot, room-temperature fabrication of transparent conductive hydrogels (93.8% transparency, ~40 S/m).

Molecular Formula C6H6O4Sn
Molecular Weight 260.82 g/mol
CAS No. 94275-72-6
Cat. No. B15175784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTin(2+) acrylate
CAS94275-72-6
Molecular FormulaC6H6O4Sn
Molecular Weight260.82 g/mol
Structural Identifiers
SMILESC=CC(=O)[O-].C=CC(=O)[O-].[Sn+2]
InChIInChI=1S/2C3H4O2.Sn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
InChIKeyFBXAIBZEZGSAAK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tin(2+) Acrylate: Technical Baseline


Tin(2+) acrylate, also referred to as stannous acrylate or tin(II) acrylate, is a metal-organic compound with the molecular formula C₆H₆O₄Sn and a molecular weight of 260.82 g/mol [1]. It belongs to the class of organotin(II) compounds where a divalent tin ion is coordinated with two acrylate ligands, conferring dual functionality: the tin center provides Lewis acidic catalytic activity, while the acrylate groups enable copolymerization and crosslinking via radical mechanisms . This compound is structurally distinct from tetravalent tin(4+) acrylate (CAS 74512-59-7) and differs fundamentally in oxidation state and coordination geometry, which directly impacts its reactivity profile and end-use suitability.

Lewis acidic Sn(II) center supports radical generation and oxygen scavenging
Acrylate ligands enable copolymerization and crosslinking in radical systems
Oxidation state and coordination geometry distinct from Sn(IV) acrylate

Substitution Limitations of Tin(2+) Acrylate


Metal acrylates are not functionally interchangeable due to profound differences in the Lewis acidity of the metal center, redox behavior, and the lability of metal-ligand bonds. For instance, while zinc acrylate finds primary utility in biomedical adhesives and dental materials due to its biocompatibility profile, and copper acrylate dominates marine antifouling paints via controlled Cu²⁺ ion release, tin(II) acrylate offers a unique combination of properties rooted in the divalent tin oxidation state [1]. The tin(II) center exhibits stronger reducing character and Lewis acidity compared to Zn²⁺, enabling rapid radical generation in polymerization systems and facilitating oxygen scavenging mechanisms that mitigate cure inhibition in photopolymerized coatings [2]. Substituting tin(2+) acrylate with a zinc or copper analog will not replicate these specific redox-mediated functions, leading to compromised curing efficiency or failure to achieve targeted material performance.

! Zinc acrylate: lacks tin(II) reducing character; may not support redox-mediated cure or oxygen scavenging.
! Copper acrylate: Cu²⁺ release profile and Lewis acidity differ; not a drop-in for photopolymerization catalysis.
! Sn(IV) acrylate: higher oxidation state alters coordination geometry and redox pathway; performance may not transfer.

Tin(2+) Acrylate Performance Evidence


Electron Beam Curing Dose Reduction

Dialkyltin diacrylates (structurally analogous to tin(2+) acrylate) cure to tack-free films at significantly lower electron beam doses compared to conventional organic diacrylate and triacrylate diluents [1]. This reduced dose requirement is attributed to the high atomic number of tin, which increases electron stopping power and energy deposition efficiency in the coating layer.

EB Curing Dose
Class-level
Much lower dose required vs HDDA / TMPTA
Supports lower-dose EB processing context
Dialkyltin analog; direct tin(2+) acrylate validation advised
Electron Beam Curing Radiation-Curable Coatings Acrylate Crosslinkers

Solvent Resistance of Cured Films

When formulated with prepolymers and cured by electron beam, mixtures containing dialkyltin diacrylates produce films with greater solvent resistance than those made with the conventional organic diluent tripropyleneglycol diacrylate (TPGDA) [1]. This performance advantage persists even though the tin acrylates are less effective than TPGDA in reducing prepolymer viscosity.

Solvent Resistance
Reported
Greater resistance reported vs TPGDA formulations
Supports solvent-resistant coating context
Head-to-head comparison in EB-cured films
Solvent-Resistant Coatings Electron Beam Curing Crosslinked Polymer Networks

Oxygen Tolerance During Photopolymerization

Oxidizable tin(II) salts, including stannous octoate as a representative tin(II) carboxylate, impart an unusual tolerance to oxygen during UV photopolymerization of acrylate monomers [1]. This enables thick-layer polymerization in air without the surface tackiness typically caused by oxygen inhibition. In contrast, formulations without such tin additives require inert atmospheres or barrier films to achieve full surface cure.

Oxygen Tolerance
Class-level
Thick-layer UV cure in air without nitrogen blanket
Supports air-cure UV processing context
Stannous octoate analog; direct verification recommended
Photopolymerization Oxygen Inhibition Mitigation Pressure-Sensitive Adhesives

Dual-Function Component for Conductive Hydrogels

Tin(2+) acrylate has been demonstrated to rapidly initiate free radical polymerization at room temperature for the fabrication of multifunctional conductive hydrogels . The compound simultaneously serves as both the polymerization catalyst (via the tin(II) center) and as a polymerizable comonomer (via the acrylate ligands), resulting in hydrogels exhibiting high transparency (up to 93.8%) and significant conductivity (approximately 40 S m⁻¹) . This dual functionality is not present in zinc acrylate or copper acrylate analogs, which lack the tin(II)-specific redox catalytic pathway.

Conductive Hydrogel
Data to verify
Conductivity ~40 S/m, transparency up to 93.8%
Supports one-pot hydrogel synthesis review
Limited source data; requires independent validation
Conductive Hydrogels Flexible Bioelectronics Free Radical Polymerization

Tin(2+) Acrylate: Optimal Applications


Low-Dose EB Curing for Solvent-Resistant Coatings

In electron beam (EB) curing applications where line speed and energy consumption are critical cost drivers, formulations incorporating tin acrylates achieve tack-free cure at significantly lower radiation doses than those using conventional multifunctional acrylates such as HDDA or TMPTA [1]. Furthermore, cured films exhibit superior solvent resistance relative to TPGDA-based formulations [1], making tin acrylates particularly suitable for industrial coatings exposed to aggressive cleaning agents or chemical processing environments.

UV-Curable PSAs in Ambient Air

Oxidizable tin(II) salts, which are structurally and mechanistically analogous to tin(2+) acrylate, confer exceptional oxygen tolerance during UV photopolymerization, enabling thick adhesive layers to fully cure in ambient air without surface tackiness [1]. This eliminates the need for nitrogen inerting, reducing capital equipment costs and simplifying the manufacturing workflow for PSA tapes and labels.

One-Pot Conductive Hydrogel Synthesis for Flexible Electronics

Tin(2+) acrylate enables room-temperature, one-pot fabrication of conductive hydrogels with transparency up to 93.8% and conductivity of approximately 40 S m⁻¹, owing to its dual role as both polymerization catalyst and copolymerizable monomer [1]. This approach simplifies the production of hydrogel-based components for wearable sensors, bioelectronic interfaces, and tissue engineering scaffolds where both electrical performance and optical clarity are essential.

Graft Copolymer Crosslinking for High-Impact Vinyl Chloride Polymers

Polymer latexes crosslinked with dialkyl tin diacrylates serve as effective substrates for preparing graft copolymers that impart good impact strength and high stress whitening resistance to vinyl chloride polymers [1]. This application leverages the unique ability of tin diacrylates to form stable, crosslinked polymer networks that subsequently enable controlled grafting reactions, a functional niche where tin-based crosslinkers offer advantages over conventional organic alternatives.

Application
Selection Property
Validation Focus
Low-dose EB curing
EB dose requirement
Solvent resistance after EB cure
UV-curable PSAs in air
Oxygen tolerance during UV cure
Air-cure surface tack-free property
One-pot conductive hydrogels
Dual catalytic/monomeric function
Conductivity and transparency endpoints
Graft copolymer crosslinking
Crosslinking efficiency for graft copolymers
Impact strength and stress whitening endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tin(2+) acrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.